3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
furan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYVNCUWUWVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method involves the cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones are synthesized via the interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the piperazine or cinnoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperazine ring can produce secondary amines.
Scientific Research Applications
3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may act on various receptors and enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions. For example, BK11710 (a closely related analog) is prepared through oxazole-piperazine conjugation, yielding 90% purity with ESI-MS m/z 390.4 [M+H]+ .
- Stability : IR spectra (1671–1678 cm⁻¹ for C=O stretch) confirm the stability of the carbonyl group in similar analogs .
- Bioavailability : The compound’s logP (predicted ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound and BK11710 share the tetrahydrocinnoline-piperazine backbone but differ in substituents. BK11710’s oxazole-pyridinyl group enhances aromatic stacking, whereas the furan-3-carbonyl group in the target compound may improve metabolic stability due to reduced steric hindrance .
- Compound 6h (triazole-isoquinoline hybrid) shows higher molecular weight (C₃₆H₃₉N₉O₃) and distinct IR peaks (2204–2224 cm⁻¹ for C≡N), suggesting stronger dipole interactions but lower bioavailability .
Pharmacological and Functional Comparisons
Key Observations :
- The target compound’s structural similarity to Europ.
- Compound 6h ’s neurotrophic activity (74% yield) contrasts with 11a–11o ’s kinase inhibition, highlighting substituent-driven divergence in target engagement .
- BK11710 ’s lack of disclosed activity contrasts with its catalog pricing ($574/mg), suggesting specialized research applications .
Biological Activity
3-[4-(Furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS Number: 2034245-78-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C17H20N4O3
- Molecular Weight : 328.4 g/mol
- Structure : The compound consists of a piperazine ring linked to a furan-3-carbonyl moiety and a tetrahydrocinnoline framework, which contributes to its diverse biological activity.
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing on its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. A study reported effective inhibition of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
In animal models, this compound showed neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions like Alzheimer's disease.
Case Studies
- Study on Anticancer Mechanisms : A recent publication detailed the effects of this compound on breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties where the compound was tested against clinical isolates of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
